4-[[4-(2,4-Dimethoxyphenyl)-4-oxobutanoyl]amino]benzoic acid
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Overview
Description
4-[[4-(2,4-Dimethoxyphenyl)-4-oxobutanoyl]amino]benzoic acid is an organic compound with the molecular formula C19H19NO6. It is characterized by the presence of a benzoic acid moiety linked to a 2,4-dimethoxyphenyl group through a 4-oxobutanoyl amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(2,4-Dimethoxyphenyl)-4-oxobutanoyl]amino]benzoic acid typically involves the following steps:
Formation of the 4-oxobutanoyl intermediate: This step involves the reaction of 2,4-dimethoxybenzaldehyde with an appropriate reagent to form the 4-oxobutanoyl intermediate.
Amidation reaction: The intermediate is then reacted with 4-aminobenzoic acid under suitable conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[[4-(2,4-Dimethoxyphenyl)-4-oxobutanoyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-[[4-(2,4-Dimethoxyphenyl)-4-oxobutanoyl]amino]benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[[4-(2,4-Dimethoxyphenyl)-4-oxobutanoyl]amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid: This compound shares structural similarities with 4-[[4-(2,4-Dimethoxyphenyl)-4-oxobutanoyl]amino]benzoic acid but differs in its functional groups and overall structure.
2,4-Dimethoxybenzoic acid: Another related compound, differing primarily in the absence of the 4-oxobutanoyl amide linkage.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[[4-(2,4-dimethoxyphenyl)-4-oxobutanoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-25-14-7-8-15(17(11-14)26-2)16(21)9-10-18(22)20-13-5-3-12(4-6-13)19(23)24/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKLAWZYFVGGJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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